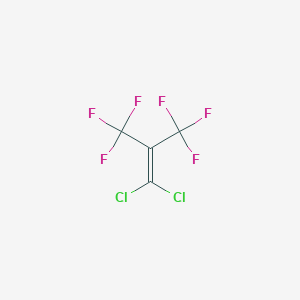
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is an organofluorine compound with the molecular formula C4H2Cl2F6. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated hydrocarbon. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane . The reaction typically involves the use of hydrogen fluoride as a fluorinating agent under controlled conditions to replace chlorine atoms with fluorine atoms.
Industrial Production Methods
The industrial production of this compound involves large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can replace chlorine atoms.
Catalysts: Often used to facilitate the reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while addition reactions can lead to the formation of various adducts.
Scientific Research Applications
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique properties
Mechanism of Action
The mechanism of action of 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The compound can add to nucleophilic sites in molecules.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)propane: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,2-trifluoroethane: Shares the dichloro-trifluoro motif but has a different carbon backbone.
1,1,2-Trichloro-3,3,3-trifluoropropene: Another halogenated hydrocarbon with similar properties.
Uniqueness
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specialized industrial and research applications.
Properties
Molecular Formula |
C4Cl2F6 |
|---|---|
Molecular Weight |
232.94 g/mol |
IUPAC Name |
1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI Key |
RVRJTLBVIRWMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


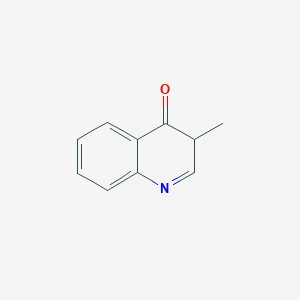
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

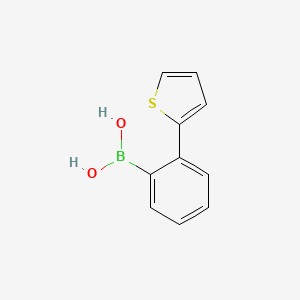
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)
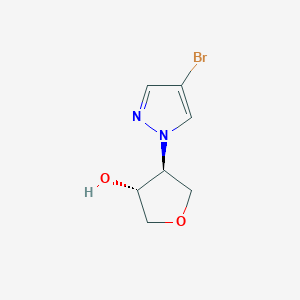
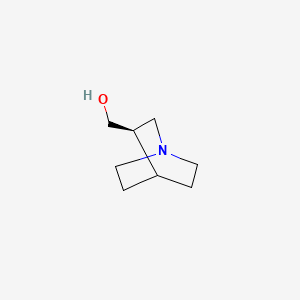
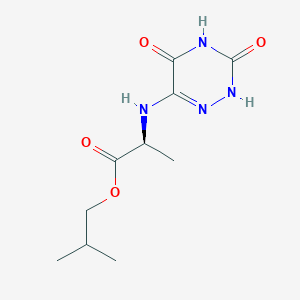
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
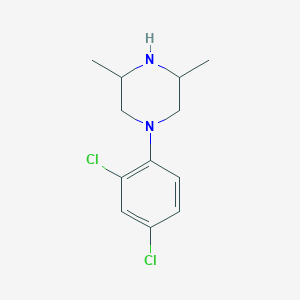
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
